

# Part 1: Core Molecular Attributes of 1-Methylbenzo[f]quinoline

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Benzo(f)quinoline, 1-methyl-*

CAS No.: 604-49-9

Cat. No.: B14744555

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The benzo[f]quinoline scaffold is a polynuclear azaheterocycle, structurally defined by the fusion of a naphthalene and a quinoline ring system.<sup>[1][2]</sup> This fusion results in an extended  $\pi$ -conjugated system that imparts unique photophysical properties and serves as a foundational structure for a wide array of biologically active derivatives.<sup>[1][3]</sup> The parent compound, benzo[f]quinoline, is a known environmental pollutant found in coal tar and petroleum distillates; however, its derivatives have garnered significant attention for their therapeutic potential.<sup>[1][4]</sup>

The addition of a methyl group at the 1-position introduces specific steric and electronic modifications to the parent scaffold. This substitution can influence the molecule's solubility, reactivity, and, critically, its interaction with biological targets. Understanding these fundamental properties is the first step in leveraging this compound for advanced applications.

## Molecular Structure

The structure of 1-methylbenzo[f]quinoline consists of the tetracyclic benzo[f]quinoline core with a methyl group ( $-\text{CH}_3$ ) substituent at the C1 position.

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## Physicochemical and Spectroscopic Data

A precise understanding of the compound's properties is essential for its application in experimental settings. The following table summarizes key quantitative data for 1-methylbenzo[f]quinoline.

| Property                                | Value  | Source    |
|---|--|-----------|
| Molecular Formula                       | C <sub>14</sub> H <sub>11</sub> N  | [5]       |
| Molecular Weight                        | 193.25 g/mol   | [5]       |
| IUPAC Name                              | 1-Methylbenzo[f]quinoline  | N/A       |
| CAS Number                              | Not explicitly available for 1-methyl isomer   | N/A       |
| Parent Compound (Benzo[f]quinoline) CAS | 85-02-9  | [5][6][7] |
| Appearance                              | Typically a solid, may be crystalline  | [7][8]    |
| Solubility                              | Poorly soluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [6][8]    |
| <sup>13</sup> C NMR of Parent Scaffold  | Aromatic region (approx. 102-139 ppm)  | [1]       |
| <sup>1</sup> H NMR of Parent Scaffold   | Aromatic region (approx. 8.1-8.8 ppm)  | [1]       |

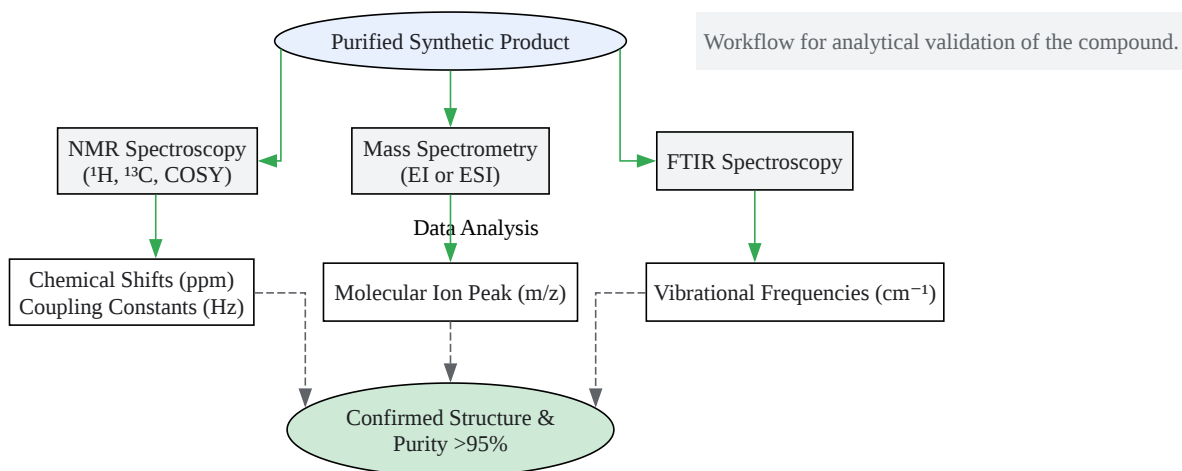
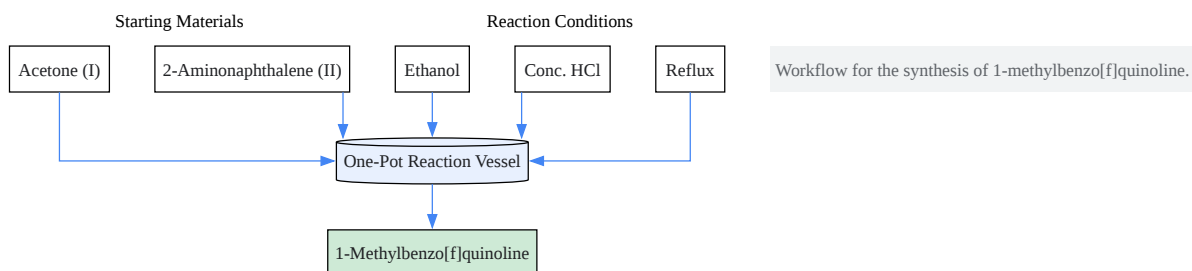
Note: Spectroscopic data can vary based on solvent and experimental conditions. Data for the parent scaffold is provided for reference.

## Part 2: Synthesis of 1-Methylbenzo[f]quinoline: A Proven Protocol

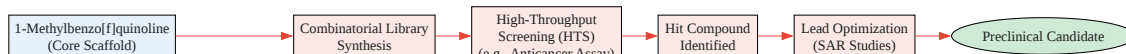
The synthesis of substituted benzo[f]quinolines often employs classic condensation reactions that are both robust and adaptable. For 1-methylbenzo[f]quinoline, a highly effective method is the three-component condensation, a variation of the Doebner-von Miller reaction.<sup>[8][9]</sup> This approach is favored for its efficiency and the ready availability of starting materials.

The causality behind this choice of protocol lies in its mechanism: the acid-catalyzed reaction of an aromatic amine (2-aminonaphthalene) with an  $\alpha,\beta$ -unsaturated carbonyl compound, which is formed in situ from the self-condensation of acetone. This is followed by cyclization and aromatization to yield the final heterocyclic product.

### Diagram: Synthetic Workflow



Role of the scaffold in a typical drug discovery pipeline.



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Phone: (601) 213-4426  
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